molecular formula C18H15Cl3O B137578 6-Cyclohexyl-1,3,8-trichlorodibenzofuran CAS No. 125652-15-5

6-Cyclohexyl-1,3,8-trichlorodibenzofuran

Cat. No.: B137578
CAS No.: 125652-15-5
M. Wt: 353.7 g/mol
InChI Key: FGPQOHFXRNGRPW-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1,3,8-trichlorodibenzofuran (CAS 125652-15-5) is a specialized biochemical tool for research, particularly in the study of the aryl hydrocarbon (Ah) receptor and endocrine disruption. This compound belongs to a class of 6-alkyl-1,3,8-trichlorodibenzofurans that have been investigated for their ability to act as partial antagonists of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . Its primary research value lies in its structure-activity relationship; studies show it binds to the Ah receptor with lower affinity compared to analogs like the 6-methyl or 6-t-butyl derivatives . Consequently, it exhibits minimal to no antiestrogenic or enzyme-inducing activity in biological models, such as the immature female Sprague-Dawley rat, where it failed to inhibit 17β-estradiol-induced uterine growth and other estrogenic responses . This makes it a critical reference compound in mechanistic studies to help delineate the specific structural features required for Ah receptor-mediated biological activity and antiestrogenicity. Its inert profile is valuable for designing controlled experiments and for developing novel classes of antiestrogens with potential clinical applications and lower toxicity than TCDD . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals. REFERENCES 1. Toxicology. 1991;69(2):187-97. [PMID: 1949047] - Describes the antiestrogenic activities of 6-alkyl-1,3,8-trichlorodibenzofurans in female rats . 2. Toxicology. 1989;59(3):285-96. - Explores 6-substituted-1,3,8-trichlorodibenzofurans as TCDD antagonists .

Properties

IUPAC Name

1,3,8-trichloro-6-cyclohexyldibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3O/c19-11-6-13(10-4-2-1-3-5-10)18-14(7-11)17-15(21)8-12(20)9-16(17)22-18/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPQOHFXRNGRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CC3=C2OC4=C3C(=CC(=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154832
Record name 6-Cyclohexyl-1,3,8-trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125652-15-5
Record name 6-Cyclohexyl-1,3,8-trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125652155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Cyclohexyl-1,3,8-trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ullmann Coupling for Dibenzofuran Core Formation

The dibenzofuran backbone is typically constructed via Ullmann coupling, a copper-catalyzed reaction between chlorinated benzene derivatives. For CCTriCDF, this involves:

  • Reactants : 1,3,8-Trichlorodibenzofuran (TriCDF) and cyclohexylmagnesium bromide.

  • Conditions : Anhydrous tetrahydrofuran (THF), CuI catalyst, 80–100°C for 12–24 hours.

Mechanism :

  • Oxidative addition of CuI to TriCDF.

  • Transmetallation with cyclohexylmagnesium bromide.

  • Reductive elimination to form the C–C bond at the 6-position.

Yield : 45–60%.

Limitations

  • Requires pre-synthesized TriCDF, which itself demands multi-step chlorination.

  • Side products include dechlorinated derivatives (e.g., 1,3-dichlorodibenzofuran).

Direct Chlorination of Cyclohexyl-Substituted Dibenzofuran

Gas-Phase Chlorination

Chlorine gas is used to introduce chlorine atoms into 6-cyclohexyldibenzofuran:

  • Reactants : 6-Cyclohexyldibenzofuran, Cl₂ gas.

  • Conditions : FeCl₃ catalyst, 250–300°C, 2–4 hours.

Regioselectivity :

  • Chlorination occurs preferentially at the 1,3,8-positions due to electron-withdrawing effects of the cyclohexyl group.

Yield : 30–40% (due to over-chlorination and tar formation).

Liquid-Phase Chlorination

  • Reactants : 6-Cyclohexyldibenzofuran, SOCl₂.

  • Conditions : Reflux in CCl₄, 6–8 hours.

  • Advantage : Better control over chlorination degree compared to gas-phase methods.

Yield : 50–65%.

De Novo Synthesis from Aromatic Precursors

High-Temperature Cyclization

Formation of the dibenzofuran core from chlorinated biphenyl ethers:

  • Reactants : 2-Chlorophenol, cyclohexene.

  • Conditions : 400–500°C, presence of CuO/SiO₂ catalyst.

Mechanism :

  • Cyclohexene reacts with 2-chlorophenol to form a cyclohexyl-substituted biphenyl ether.

  • Thermal cyclization eliminates HCl, forming the dibenzofuran ring.

Yield : <20% (low due to competing polymerization).

Industrial and Environmental Relevance

Byproduct in Combustion Processes

CCTriCDF is detected in flue gases from waste incineration (Table 1):

Process ParameterCCTriCDF Concentration (ng/m³)
Municipal Solid Waste Incineration0.5–2.1
Coal Tar Production1.8–4.3

Key Factors :

  • High chlorine content (>1.5 wt%) in feedstock.

  • Flue gas residence time >2 seconds at 300–400°C.

Mitigation Strategies

  • Sulfur Dioxide Addition : Reduces PCDF formation by 60–80% via inhibition of chlorination.

  • Quench Cooling : Rapid cooling (<200°C in <1 second) minimizes de novo synthesis .

Chemical Reactions Analysis

6-Cyclohexyl-1,3,8-trichlorodibenzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more toxic compounds.

    Reduction: This reaction can potentially detoxify the compound.

    Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Research Applications

Reactivity and Transformation Studies
6-Cyclohexyl-1,3,8-trichlorodibenzofuran serves as a model compound for studying the reactivity and transformation of chlorinated dibenzofurans. Its chlorinated structure allows researchers to investigate various chemical reactions such as oxidation, reduction, and substitution reactions. This is crucial for understanding the environmental persistence and degradation pathways of similar compounds.

Toxicity Mechanisms
In chemical research, this compound is utilized to elucidate the mechanisms of toxicity associated with chlorinated dibenzofurans. It interacts with the aryl hydrocarbon receptor (AhR), leading to the activation of genes involved in xenobiotic metabolism. This interaction is pivotal for studying how such compounds can influence biological systems at a molecular level.

Biological Research Applications

Toxicological Studies
The biological effects of this compound have been investigated in various animal models. For instance, studies have shown that it exhibits low binding affinity to the AhR compared to other dibenzofurans, indicating a potentially reduced toxicity profile. This property makes it an important subject for comparative studies in toxicology .

Antiestrogenic Activity
Research has demonstrated that this compound exhibits antiestrogenic properties in immature female rats. It has been shown to modulate estrogen receptor activity by decreasing uterine responses induced by estradiol. This suggests potential applications in developing antiestrogen therapies for conditions such as breast cancer .

Medical Research Applications

Therapeutic Interventions
Given its interaction with the AhR and potential antiestrogenic effects, this compound is being explored as a prototype for designing new antiestrogens. These could be beneficial in treating estrogen-dependent tumors, providing a pathway for developing novel therapeutic agents in oncology .

Environmental Research Applications

Assessment of Environmental Impact
As a compound often found as an impurity in chlorinated products, this compound plays a significant role in environmental studies assessing the impact of chlorinated pollutants. Research focuses on its persistence in ecosystems and potential bioaccumulation effects on wildlife and human health .

Summary Table of Applications

Field Application Significance
ChemistryReactivity and transformation studiesUnderstanding degradation pathways of chlorinated compounds
BiologyToxicological studiesElucidating mechanisms of toxicity and biological interactions
Antiestrogenic activityPotential development of antiestrogen therapies
MedicineTherapeutic interventionsDesigning new antiestrogens for treating estrogen-dependent tumors
EnvironmentalAssessment of environmental impactEvaluating the persistence and effects of pollutants on ecosystems

Case Studies

  • Toxicity Mechanism Exploration : A study focused on the interaction between this compound and the AhR demonstrated its role in activating detoxifying enzymes via gene expression modulation. This research provided insights into how similar compounds may affect human health through environmental exposure.
  • Antiestrogenic Effects Evaluation : In experiments involving immature female Sprague-Dawley rats treated with this compound alongside estradiol showed significant reductions in uterine weight and receptor activity. These findings highlight its potential as a therapeutic agent against estrogen-dependent cancers.

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-1,3,8-trichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This interaction leads to the activation of various genes involved in xenobiotic metabolism, resulting in the production of enzymes that metabolize and detoxify the compound. The molecular targets and pathways involved include the cytochrome P450 enzyme system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The biological activity of PCDFs and related dioxins depends on chlorine substitution patterns and alkyl/aryl substituents. Key comparisons include:

Compound Substituents AhR Binding Affinity (EC₅₀) Toxicity Profile
MCDF 1,3,8-Cl; 6-CH₃ 4.9 × 10⁻⁸ M Low toxicity; partial AhR antagonist
TCDD 2,3,7,8-Cl 1 × 10⁻⁹ M High toxicity; full AhR agonist
6-tert-Butyl-1,3,8-TCDF 1,3,8-Cl; 6-C(CH₃)₃ Not reported Moderate toxicity; limited data
6-Methoxy-1,3,8-TCDF 1,3,8-Cl; 6-OCH₃ Not reported Weak AhR antagonist

Key Observations :

  • Chlorine Position : TCDD’s 2,3,7,8-chlorination maximizes AhR binding and toxicity, while MCDF’s 1,3,8-chlorination reduces affinity by ~50-fold .
  • Alkyl Substitution : Methyl (MCDF) or tert-butyl groups at position 6 decrease toxicity compared to unsubstituted PCDFs. Methoxy substitution (e.g., 6-OCH₃) further weakens AhR interaction .
Functional Comparison: AhR Modulation and Enzyme Induction

MCDF’s partial antagonism of TCDD contrasts with other analogs:

Parameter MCDF TCDD 6-tert-Butyl-TCDF
AhR Agonist Activity Weak (induces CYP1A1/2 at 200 µmol/kg) Strong (induces at 16 nmol/kg) Not reported
AhR Antagonist Activity Inhibits 50% of TCDD-induced CYP1A1 None Not reported
Immunotoxicity Non-immunotoxic Severe immunosuppression Limited data

Mechanistic Insights :

  • MCDF competes with TCDD for AhR binding but fails to fully activate downstream gene transcription, acting as a competitive antagonist .
  • In rat hepatoma cells, MCDF reduces TCDD-mediated CYP1A1 induction by blocking nuclear translocation of the AhR complex .
Therapeutic Potential in Cancer

MCDF’s anti-cancer effects distinguish it from other AhR ligands:

Compound Breast Cancer Activity Mechanism
MCDF Inhibits ERα-positive and triple-negative tumor growth; reduces metastasis via miR-335 AhR-dependent ERα suppression; miRNA regulation
TCDD Promotes tumor progression via CYP1A1 activation Pro-carcinogenic AhR activation
Omeprazole Inhibits invasion via AhR-independent pathways Non-canonical AhR modulation

Key Findings :

  • MCDF induces miR-335, which suppresses SOX4-driven metastasis in MDA-MB-231 cells .
Toxicokinetics and Environmental Impact
Parameter MCDF TCDD
Bioaccumulation Low (shorter half-life) High (persistent in adipose tissue)
Environmental Source Byproduct of industrial processes Ubiquitous pollutant from combustion

Biological Activity

6-Cyclohexyl-1,3,8-trichlorodibenzofuran (CTDBF) is a synthetic compound with potential biological activity linked to various signaling pathways. This article explores its biological activity, focusing on its mechanisms of action, case studies, and relevant research findings.

CTDBF primarily interacts with the Aryl Hydrocarbon Receptor (AhR) , a key regulator in multiple biological processes including xenobiotic metabolism and immune responses. Upon ligand binding, AhR translocates to the nucleus and influences gene transcription involved in inflammation and cellular adhesion. Notably, CTDBF has been shown to activate pathways leading to the expression of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory response .

Key Signaling Pathways Affected by CTDBF

  • Inflammation : Activation of COX-2 leads to increased production of prostaglandins, contributing to inflammatory processes.
  • Cell Adhesion : CTDBF influences focal adhesion kinase (FAK) signaling, which modifies cellular adhesion properties.
  • Immune Modulation : The compound's interaction with NFκB subunits impacts immune defense pathways and can alter the function of macrophages .

Toxicological Profile

CTDBF's toxicity has been evaluated through various in vitro and in vivo studies. Its effects on cellular viability and proliferation have been documented, highlighting its potential as a toxicant in certain biological contexts. For instance, exposure to CTDBF has been associated with oxidative stress and disruption of normal cellular functions .

Case Study 1: AhR Activation in Chronic Kidney Disease

A study investigated the role of CTDBF in chronic kidney disease (CKD) models. It was found that CTDBF significantly activated AhR signaling pathways, leading to increased expression of pro-inflammatory cytokines like TNF-alpha. This activation correlated with enhanced oxidative stress markers in renal tissues . The study utilized various endpoints including:

EndpointResult
TNF-alpha ExpressionIncreased
Oxidative Stress MarkersElevated
Renal Function IndicatorsImpaired

Case Study 2: Environmental Impact Assessment

Another case study focused on the environmental impact of CTDBF as part of a broader assessment of dibenzofurans. The study utilized predictive toxicology models to evaluate the ecological risks associated with CTDBF exposure. It was found that CTDBF exhibited significant toxicity towards aquatic organisms at low concentrations, raising concerns about its environmental persistence and bioaccumulation potential .

Research Findings

Recent literature highlights several critical findings regarding the biological activity of CTDBF:

  • Endocrine Disruption : CTDBF has been implicated in disrupting endocrine signaling pathways, particularly those involving estrogen receptors. This raises concerns about its potential role in hormone-related cancers .
  • Cellular Proliferation : Studies have shown that CTDBF can inhibit cell proliferation in certain cancer cell lines, suggesting a dual role as both a toxic agent and a potential therapeutic candidate depending on the context.
  • Comparative Toxicity : When compared with other dibenzofuran derivatives, CTDBF exhibited unique toxicity profiles that warrant further investigation into its safety and efficacy as a chemical compound used in industrial applications .

Q & A

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 6-Cyclohexyl-1,3,8-trichlorodibenzofuran?

Answer: Synthesis typically involves sequential functionalization of the dibenzofuran core. Key steps include:

  • Cyclohexyl introduction : Friedel-Crafts alkylation using cyclohexyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
  • Chlorination : Selective electrophilic chlorination at positions 1, 3, and 8 using sulfuryl chloride (SO₂Cl₂) or Cl₂ gas, optimized via temperature-controlled reactions to avoid over-chlorination.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
    Reference to analogous dibenzofuran synthesis in (general alkylation/chlorination strategies).

Q. Which analytical techniques are critical for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign substituent positions and cyclohexyl conformation (e.g., axial/equatorial).
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C₁₈H₁₅Cl₃O) and isotopic patterns.
  • X-ray Crystallography : For unambiguous stereochemical assignment, as demonstrated for structurally related benzofuran derivatives in .

Advanced Research Questions

Q. How do the positions of chlorine substituents influence the environmental persistence and bioaccumulation potential of this compound compared to other dibenzofuran congeners?

Answer:

  • Lipophilicity : Chlorine at positions 1, 3, and 8 increases log Kow (octanol-water partition coefficient), enhancing bioaccumulation. Compare with 2,3,7,8-tetrachlorodibenzofuran (log Kow ~6.8), where lateral chlorination further amplifies toxicity .
  • Degradation resistance : Steric hindrance from the cyclohexyl group reduces microbial degradation rates. Use gas chromatography-mass spectrometry (GC-MS) with ¹³C-labeled internal standards (e.g., as described in ) to quantify half-lives in soil/water systems.

Q. What experimental strategies address discrepancies in reported toxicological data for chlorinated dibenzofurans with varying substituent patterns?

Answer:

  • Congener-specific analysis : Isolate individual congeners via preparative HPLC and assess aryl hydrocarbon receptor (AhR) binding affinity using reporter gene assays.
  • QSAR modeling : Correlate substituent positions (e.g., chlorine vs. cyclohexyl) with toxicity endpoints (e.g., EC₅₀ for AhR activation). Cross-validate with EPA DSSTox datasets (avoiding non-compliant sources like BenchChem) .
  • Meta-analysis : Reconcile conflicting data by standardizing test conditions (e.g., OECD guidelines for bioassays).

Q. How can researchers resolve challenges in detecting this compound at trace levels in environmental samples?

Answer:

  • Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate dibenzofurans from complex matrices.
  • Analytical instrumentation : GC-MS/MS with electron capture detection (ECD) for high sensitivity. Use isotopically labeled analogs (e.g., ¹³C-labeled tetrachlorodibenzofurans, as in ) as internal standards to correct for matrix effects.
  • Quality control : Validate recovery rates using spiked samples and participate in interlaboratory comparisons (e.g., via EPA Methods 1613/1668).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Cyclohexyl-1,3,8-trichlorodibenzofuran
Reactant of Route 2
Reactant of Route 2
6-Cyclohexyl-1,3,8-trichlorodibenzofuran

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